molecular formula C9H7N7 B1314847 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine CAS No. 39242-18-7

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B1314847
CAS RN: 39242-18-7
M. Wt: 213.2 g/mol
InChI Key: MFOIBUMMJBNCGI-UHFFFAOYSA-N
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Description

“2,6-Di(1H-1,2,4-triazol-1-yl)pyridine” is a class of ligands that has been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies . It’s worth noting that due to its relative planarity and the ability to form hydrogen bonds with different targets, it leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2,6-Di(1H-1,2,4-triazol-1-yl)pyridine”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2,6-Di(1H-1,2,4-triazol-1-yl)pyridine” and its derivatives has been established by NMR and MS analysis . Further studies are needed to provide a more detailed molecular structure analysis.

Scientific Research Applications

Chemical Synthesis and Complex Formation

Research into compounds structurally related to 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine highlights their importance in the synthesis of complex molecules and coordination compounds. For instance, studies have shown that derivatives of pyridine, when combined with benzimidazole or benzothiazole, exhibit unique chemical properties. These properties are crucial for the formation of complex compounds with varied protonated or deprotonated forms, leading to notable spectroscopic, structural, and magnetic characteristics. The versatility of these compounds is further emphasized by their biological and electrochemical activities, opening avenues for further investigation into analogues currently unknown (Boča, Jameson, & Linert, 2011).

Biological Activity and Drug Development

The triazole derivatives, including structures similar to 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, play a significant role in drug development due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumor and antiviral properties. The success of triazole-based drugs in the pharmaceutical market underscores the ongoing interest in synthesizing and evaluating new triazole derivatives for potential therapeutic uses. This includes efforts to develop more efficient synthesis methods that align with green chemistry principles and address emerging health challenges, such as antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Optical Sensors and Material Science

Derivatives of pyrimidine and triazole, akin to 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, are increasingly utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them suitable for sensing applications, further underscoring the relevance of such compounds in both medicinal and non-medicinal fields, such as analytical chemistry for the detection of various ions and species (Jindal & Kaur, 2021).

Catalysis and Organic Synthesis

The study and application of heterocyclic N-oxide derivatives, which are structurally or functionally related to 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, have demonstrated significant utility in organic synthesis, catalysis, and medicinal applications. Their involvement in the formation of metal complexes and catalyst design highlights the dynamic potential of these compounds in advancing synthetic methodologies and developing new therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

properties

IUPAC Name

2,6-bis(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOIBUMMJBNCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476092
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

CAS RN

39242-18-7
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39242-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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